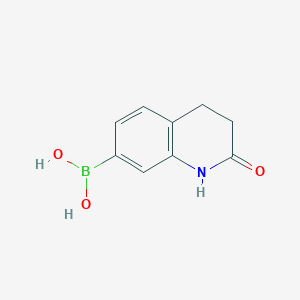

(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid

Description

(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a boronic acid derivative featuring a tetrahydroquinoline scaffold with a boronic acid group at the 7-position. This compound is of interest in medicinal chemistry and materials science due to the unique reactivity of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions and molecular recognition applications . Its molecular formula is C₉H₁₀BNO₃ (MW: 190.99), and it is typically stored under inert conditions at 2–8°C to preserve stability .

Key properties include its ability to form cyclic esters with diols, a hallmark of boronic acids, which underpins its utility in sensors and drug delivery systems .

Properties

IUPAC Name |

(2-oxo-3,4-dihydro-1H-quinolin-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c12-9-4-2-6-1-3-7(10(13)14)5-8(6)11-9/h1,3,5,13-14H,2,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXZJNXRNLUJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCC(=O)N2)C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used in biochemical assays and as a probe for studying biological systems.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

Receptors: They can interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic Acid

- Structural Difference : The boronic acid group is at the 6-position instead of the 7-position.

- Molecular Weight : Identical (190.99) .

- Applications : While both isomers share similar reactivity in cross-coupling reactions, positional differences may influence binding specificity in biological systems. For example, the 7-position derivative is utilized in pharmaceutical impurities (e.g., aripiprazole analogs), suggesting a preference in drug design .

Isoquinoline Derivatives: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)boronic Acid

- Structural Difference: The tetrahydroisoquinoline scaffold replaces tetrahydroquinoline, altering ring geometry and electronic properties.

- Molecular Formula: Same (C₉H₁₀BNO₃) but with distinct crystal packing due to hydrogen bonding variations .

- Reactivity: Isoquinoline derivatives may exhibit different pKa values, affecting boronic acid ionization and binding kinetics with diols compared to quinoline analogs .

Heterocyclic Variants: (2-Oxo-1,2-dihydropyridin-3-yl)boronic Acid

- Structural Difference: A simpler dihydropyridine ring replaces the tetrahydroquinoline system.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Boronic Acid Derivatives

| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| (2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)BA | 1051316-42-7 | 190.99 | Not reported | Drug intermediates, sensors |

| (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)BA | 1051316-42-7* | 190.99 | Not reported | Materials science |

| Phenylboronic Acid (PBA) | 98-80-6 | 121.93 | 216–219 | Sugar sensing, polymers |

| (2-Oxo-1,2-dihydropyridin-3-yl)BA | AS110652-A | 153.97 | >300 | Chemosensors |

*Note: CAS numbers may vary by isomer; some isomers share identifiers due to database inconsistencies .

Reactivity and Kinetics

- Binding Kinetics: Phenylboronic acid (PBA) exhibits well-characterized "on/off" rates with sugars (e.g., fructose: $ k_{on} = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1} $) . The tetrahydroquinolin-7-yl analog may show slower kinetics due to steric hindrance from the fused ring system.

- Catalytic Efficiency: In Suzuki couplings, electron-withdrawing groups on the tetrahydroquinoline scaffold could enhance oxidative addition rates compared to PBA .

Biological Activity

(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : CHBNO

- Molar Mass : 190.99 g/mol

- CAS Number : 1256355-60-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on enzyme inhibition, cytotoxicity, and potential therapeutic applications.

1. Enzyme Inhibition

Research has shown that derivatives of tetrahydroquinoline compounds exhibit significant enzyme inhibitory activity. For instance, a study evaluated several tetrahydroquinoline derivatives for their α-amylase inhibition capacity. The results indicated that certain derivatives achieved up to 97.37% enzyme inhibition compared to the standard acarbose .

Table 1: α-Amylase Inhibition Results

| Compound | % Inhibition | IC (µg/mL) |

|---|---|---|

| SF5 | 97.37 | 38.05 ± 0.98 |

| SF9 | 93.00 | 18.55 ± 0.89 |

| SF2 | 79.97 | 79.97 ± 0.98 |

2. Cytotoxicity Studies

The cytotoxic potential of this compound and its derivatives has been assessed using brine shrimp assays and cancer cell lines (Hep-2C). The findings revealed that several compounds exhibited significant cytotoxicity.

Table 2: Cytotoxicity Against Brine Shrimp

| Compound | LD (µg/mL) |

|---|---|

| SF5 | 94 ± 1.06 |

| SF4 | 100 ± 1.78 |

| SF7 | 100.8 ± 1.14 |

The most potent compounds showed LD values comparable to doxorubicin, a known chemotherapeutic agent .

3. Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory properties of certain tetrahydroquinoline derivatives through paw edema measurements in animal models. Compounds incorporating piperidine and morpholine exhibited significant reductions in inflammation compared to standard treatments like acetylsalicylic acid.

Table 3: Anti-inflammatory Activity Results

| Compound | Paw Thickness Reduction (%) |

|---|---|

| SF1 | Significant |

| SF2 | Significant |

| SF13 | Significant |

These results suggest that these compounds may serve as potential therapeutic agents for managing inflammatory conditions .

Case Studies

A notable case study involved the development of a tetrahydroquinoline scaffold for opioid receptor activity modulation. The study focused on a specific diastereomer that displayed high binding affinity to mu-opioid receptors while exhibiting antagonist properties at delta-opioid receptors. This dual action is crucial for reducing tolerance development in opioid therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.